2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine
Description
2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is a heterocyclic compound featuring a morpholine core substituted with a pyrrolidine carbonyl group and a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)14-5-3-4-13(10-14)11-21-8-9-24-15(12-21)16(23)22-6-1-2-7-22/h3-5,10,15H,1-2,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFCGXQXBIPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to form the pyrrolidine ring . The morpholine ring can be synthesized through various methods, including the reaction of diethanolamine with formaldehyde and a suitable amine . The trifluoromethyl group is often introduced via radical trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
The compound 2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine , also known by its CAS number 1286721-42-3, exhibits a variety of applications across different scientific fields. This article explores its potential uses, particularly in medicinal chemistry, material science, and as a research tool.
Drug Development
The compound shows promise in drug design due to its unique structural features that can interact with biological targets. Its morpholine core is often found in various pharmaceuticals, suggesting potential for developing new therapeutic agents.
- Case Study : Research has indicated that derivatives of morpholine compounds possess significant activity against various cancer cell lines. For instance, modifications to the pyrrolidine and trifluoromethyl groups may enhance the selectivity and efficacy of these compounds against specific tumor types.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be harnessed for developing new antibiotics. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity.
- Research Insight : A study investigating the structure-activity relationship (SAR) of similar compounds revealed that the presence of a trifluoromethyl group significantly increased antibacterial potency against Gram-positive bacteria.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its unique chemical structure allows for the introduction of diverse properties into polymeric materials.
- Example : Incorporating this compound into polymer matrices may lead to materials with enhanced thermal stability or specific mechanical properties suitable for industrial applications.
Catalysis
Research indicates that morpholine derivatives can act as catalysts in organic reactions. The ability to modify the compound's functional groups opens avenues for developing new catalytic systems.
- Case Study : Studies have shown that certain morpholine-based catalysts can facilitate reactions such as Michael additions and cross-coupling reactions with high efficiency and selectivity.
Biological Studies
The compound is useful in various biological assays to explore its pharmacological effects. It can be employed as a probe to investigate biological pathways or as a standard reference in drug screening assays.
Chemical Biology
Due to its structural characteristics, this compound can be utilized in chemical biology for studying enzyme interactions or as part of chemical probes targeting specific biomolecules.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Drug development, antimicrobial activity | Potential for cancer therapeutics |
| Material Science | Polymer synthesis, catalysis | Enhances material properties |
| Research | Biological assays, chemical biology studies | Useful in pharmacological research |
Mechanism of Action
The mechanism of action of 2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrrolidine and morpholine rings can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Ethyl 2-(4-((2-(4-(3-(4/3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, 10e, 10f)
- Key Features: These compounds (10d, 10e, 10f) share the trifluoromethylphenyl group but differ in core structure (piperazine-thiazole vs. morpholine-pyrrolidine).
- Molecular Weight : ~548.2 g/mol (vs. ~348.3 g/mol for the target compound), indicating higher complexity in 10d–f.
Carboxamide Derivatives from EP 4 374 877 A2
- Key Features : Patent compounds like (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]carboxamide feature trifluoromethylphenyl groups but incorporate pyrrolo-pyridazine cores and carboxamide linkages. These are likely designed for high-affinity binding to inflammatory or oncological targets, contrasting with the simpler morpholine-pyrrolidine scaffold of the target compound .
- Functional Groups : Carboxamide vs. pyrrolidine carbonyl groups may influence solubility and target engagement.
Physicochemical and Functional Comparisons
| Parameter | Target Compound | Compound 10d–f | Patent Carboxamides |
|---|---|---|---|
| Core Structure | Morpholine-pyrrolidine | Piperazine-thiazole | Pyrrolo-pyridazine |
| Molecular Weight (g/mol) | ~348.3 | 548.2 | >600 (estimated) |
| Key Substituents | CF₃-benzyl | CF₃-phenyl, urea | CF₃-phenyl, carboxamide |
| Potential Target Class | GPCRs/CNS | Kinases/Proteases | Inflammatory/Oncology |
| Synthetic Yield (Reported) | Not available | 89–93% | Not disclosed |
Research Findings and Trends
- Compounds with trifluoromethylphenyl groups (e.g., 10d–f, patent derivatives) frequently exhibit improved pharmacokinetic profiles, though their biological activities vary with core structure .
- The target compound’s simpler architecture may offer advantages in synthetic accessibility and tunability compared to highly complex patent derivatives.
Notes and Limitations
Direct pharmacological data for 2-(pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine are absent in the provided evidence; comparisons are inferred from structural analogues.
Patent compounds (EP 4 374 877 A2) emphasize carboxamide and spirocyclic systems, which differ significantly from the target’s structure .
Further studies are needed to elucidate the target compound’s biological activity and synthetic feasibility.
Biological Activity
2-(Pyrrolidine-1-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is a synthetic compound notable for its complex structure, which integrates a pyrrolidine ring, a morpholine moiety, and a trifluoromethyl group. This combination suggests potential biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C_{18}H_{20}F_{3}N_{2}O_{2}
- Molecular Weight : 342.36 g/mol
- Structural Features : The compound features both pyrrolidine and morpholine rings, with the trifluoromethyl group enhancing its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds with morpholine and pyrrolidine structures have been investigated for their potential as anticancer agents. The trifluoromethyl group is known to enhance binding affinity to certain biological targets, which may contribute to anticancer efficacy.
- Antimicrobial Properties : Similar derivatives have shown activity against various pathogens, suggesting that this compound could also possess antimicrobial properties.
- Enzyme Inhibition : The presence of specific functional groups in the compound may allow it to act as an inhibitor for enzymes involved in metabolic pathways relevant to disease states.
1. Structure-Activity Relationship (SAR)
A study focusing on SAR has demonstrated that modifications in the phenyl ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances the inhibitory activity against specific targets such as c-KIT, a receptor tyrosine kinase implicated in several cancers .
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine & morpholine rings; trifluoromethyl group | Potential anticancer and antimicrobial activity |
| N-[4-(trifluoromethyl)phenyl]morpholine | Morpholine structure; lacks pyrrolidine | Lower biological activity compared to the target compound |
2. In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. Preliminary results indicate promising cytotoxic effects, particularly in cells overexpressing c-KIT mutations. The GI50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 0.19 μM in some derivatives, highlighting the potential of this compound in targeted cancer therapies .
3. Metabolic Stability
Investigations into the metabolic stability of similar compounds revealed that while they exhibit significant activity in vitro, their metabolic half-lives are often short due to rapid degradation in liver microsomes. This raises questions about their viability as therapeutic agents without further chemical modifications to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
